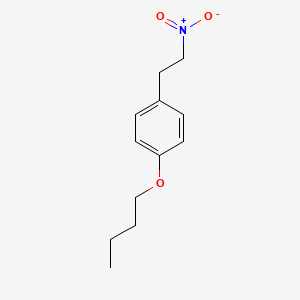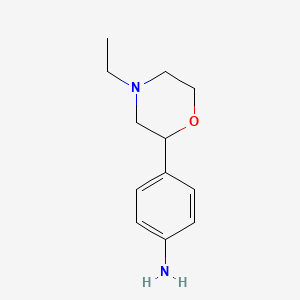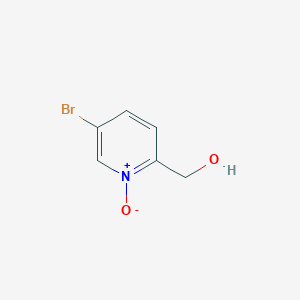
5-Bromo-2-pyridinemethanol 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-pyridinemethanol 1-oxide is a heterocyclic organic compound with the molecular formula C6H6BrNO2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and a hydroxymethyl group at the 2-position, with an additional oxidation at the nitrogen atom to form an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-pyridinemethanol 1-oxide can be achieved through several methods. One common approach involves the bromination of 2-hydroxymethyl-pyridine followed by oxidation. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The oxidation step can be carried out using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the N-oxide functionality .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can help in achieving high yields and purity of the compound. The choice of reagents and solvents is crucial to minimize environmental impact and ensure safety during production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-pyridinemethanol 1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.
Reduction: The N-oxide functionality can be reduced back to the parent pyridine using reducing agents like zinc dust and acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Zinc dust, acetic acid.
Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like ethanol, methanol.
Major Products Formed
Oxidation: 5-Bromo-2-carboxypyridine-1-oxide.
Reduction: 5-Bromo-2-hydroxymethyl-pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-pyridinemethanol 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-pyridinemethanol 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functionality can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The bromine atom and hydroxymethyl group can interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxymethyl-pyridine: Lacks the N-oxide functionality, making it less reactive in redox processes.
2-Hydroxymethyl-5-chloropyridine: Substitutes chlorine for bromine, which can affect its reactivity and biological activity.
5-Bromo-2-methyl-pyridine-1-oxide:
Uniqueness
5-Bromo-2-pyridinemethanol 1-oxide is unique due to the presence of both the bromine atom and the N-oxide functionality, which confer distinct chemical reactivity and potential biological activity. Its combination of substituents makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H6BrNO2 |
|---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
(5-bromo-1-oxidopyridin-1-ium-2-yl)methanol |
InChI |
InChI=1S/C6H6BrNO2/c7-5-1-2-6(4-9)8(10)3-5/h1-3,9H,4H2 |
InChI Key |
PPQCDICDXVSVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+](C=C1Br)[O-])CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

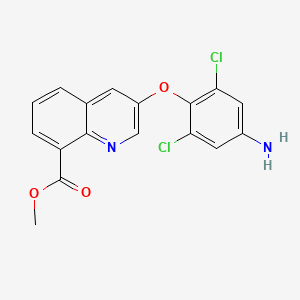
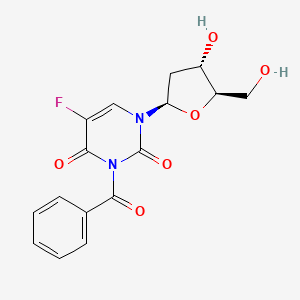
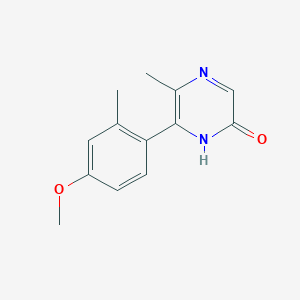
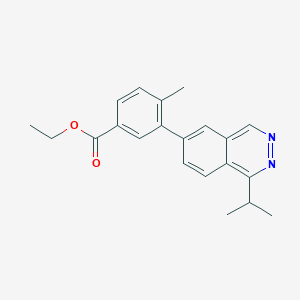
![2H,5H-Spiro[imidazolidine-4,4'-indeno[1,2-b]thiophene]-2,5-dione](/img/structure/B8524766.png)
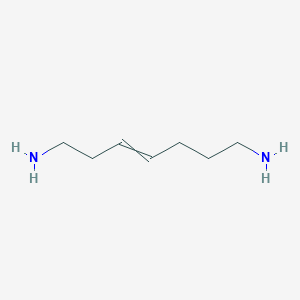
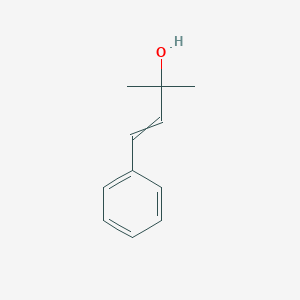
![Phenyl-1,1-dimethyl-1H-benzo[e]indole-2-carboxylate](/img/structure/B8524787.png)
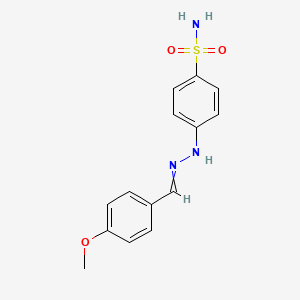
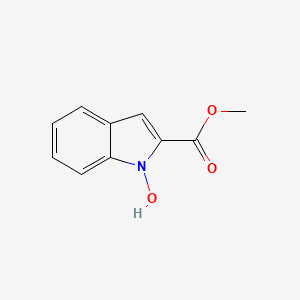
![[2-(3-Bromo-benzo[b]thiophen-2-yl)-ethyl]-dimethyl-amine](/img/structure/B8524815.png)
![Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid amide](/img/structure/B8524820.png)
